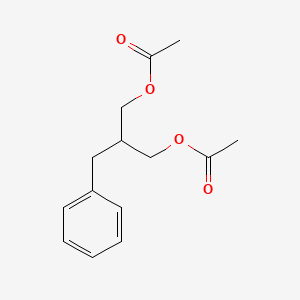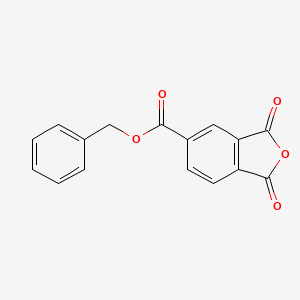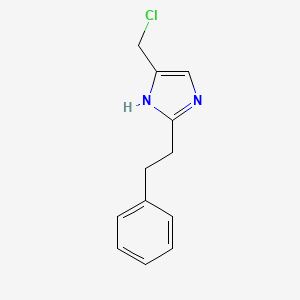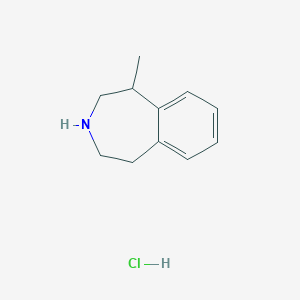
1,3-Diacetoxy-2-benzylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxidation and Synthesis Processes
Oxidation with Hypervalent Iodine
1-Alkoxyallenes, upon oxidation with [(diacetoxy)iodo]benzene, yield various compounds such as 3-acetoxy-3-alkoxypropynes. This indicates the use of 1,3-Diacetoxy-2-benzylpropane in complex organic syntheses (Moriarty et al., 1992).
Intramolecular Hydroxylations
Studies have shown that hydroxylation of monosubstituted 1,3-diphenylpropanes leads to benzylic alcohols, revealing its potential in intricate hydroxylation reactions (Hjelmeland et al., 1977).
Material Science and Polymer Chemistry
Liquid-Crystal Complexes
A polymerizable benzoic acid derivative, when complexed with dipyridyl compounds, exhibited a smectic A liquid crystal phase. This demonstrates the role of 1,3-Diacetoxy-2-benzylpropane derivatives in the creation of advanced materials (Kishikawa et al., 2008).
Prins Reaction with Arylaldehydes
The compound is used in the Prins reaction with arylaldehydes to produce arylolefines, indicating its significance in organic syntheses (Griengl et al., 1976).
Catalysis and Reaction Mechanisms
Transfer Hydrogenation Processes
Under hydrogen autotransfer conditions using certain catalysts, 1,3-cyclohexadiene couples to benzylic alcohols, suggesting applications in catalytic processes (Bower et al., 2008).
Benzilic Ester Rearrangement Studies
The compound is used in studying the mechanism of the benzilic ester rearrangement, an important reaction in organic chemistry (Marques et al., 2009).
Miscellaneous Applications
Oxidation Studies with Lead Tetraacetate
Its derivatives have been used in oxidation studies with lead tetraacetate, showcasing its versatility in chemical reactions (Kurosawa et al., 1972).
NMR Studies of Intramolecular Interactions
It has been used to study intramolecular interactions between aromatic groups, providing insights into molecular structures (Heaton et al., 1998).
Synthesis of Oxazolines and Oxazines
Demonstrated in the synthesis of oxazolines from aldehydes, indicating its utility in creating complex organic structures (Karade et al., 2007).
Eigenschaften
IUPAC Name |
[2-(acetyloxymethyl)-3-phenylpropyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-11(15)17-9-14(10-18-12(2)16)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPOWMUOOJEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3-propanediol diacetate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




